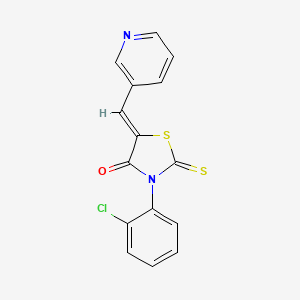![molecular formula C14H15ClN4O B15097749 4-chloro-5-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]pyridazin-3-ol CAS No. 6954-11-6](/img/structure/B15097749.png)
4-chloro-5-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]pyridazin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one is a complex organic compound with a unique structure that includes a pyridazinone core, a hydrazinyl group, and a phenylpropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazinyl Group: This step involves the reaction of the pyridazinone intermediate with hydrazine or its derivatives.
Addition of the Phenylpropylidene Moiety: This final step can be accomplished through a condensation reaction with the appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridazinone core may interact with specific binding sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-5-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazino]pyridazin-3(2H)-one
- 5-chloro-2-methyl-4-isothiazolin-3-one
Uniqueness
5-chloro-4-[(2Z)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
6954-11-6 |
|---|---|
Formule moléculaire |
C14H15ClN4O |
Poids moléculaire |
290.75 g/mol |
Nom IUPAC |
5-chloro-4-[(2E)-2-(2-methyl-1-phenylpropylidene)hydrazinyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15ClN4O/c1-9(2)13(10-6-4-3-5-7-10)18-17-11-8-16-19-14(20)12(11)15/h3-9H,1-2H3,(H2,17,19,20)/b18-13+ |
Clé InChI |
DHMKSTVYHPETIK-QGOAFFKASA-N |
SMILES isomérique |
CC(C)/C(=N\NC1=C(C(=O)NN=C1)Cl)/C2=CC=CC=C2 |
SMILES canonique |
CC(C)C(=NNC1=C(C(=O)NN=C1)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



}-N-(2,4,6-trimethy lphenyl)acetamide](/img/structure/B15097678.png)
![(4E)-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(2-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione](/img/structure/B15097681.png)
![5-(3,4-Dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(7-methoxyben zo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B15097686.png)

![(5Z)-5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15097706.png)
![5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B15097713.png)
![Ethanone, 1-[1-acetyl-3-(3,4-dichlorophenyl)-6-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B15097717.png)
![(5Z)-2-(2-bromophenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097732.png)
![Benzoxazol-2-yl[3-(4-fluorophenoxy)phenyl]amine](/img/structure/B15097739.png)
![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B15097750.png)
![N-{[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B15097752.png)
![(5Z)-2-(4-chlorophenyl)-5-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097757.png)

